2-AMINO-5-BROMO-BENZO[B]THIOPHENE
Overview
Description
2-AMINO-5-BROMO-BENZO[B]THIOPHENE is an organic compound with the molecular formula C8H6BrNS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
5-Bromobenzo[b]thiophen-2-amine, also known as 2-Amino-5-bromo-benzo[b]thiophene, is a derivative of the thiophene class of compounds . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets due to their versatile synthetic applicability and biological activity . The electron pairs on sulfur in the thiophene ring are significantly delocalized in the π electron system, making them extremely reactive . This reactivity may play a role in the compound’s interaction with its targets.
Biochemical Pathways
Thiophene derivatives are known to affect a wide range of biological and physiological functions . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Result of Action
Thiophene derivatives are known to have a wide range of therapeutic properties , suggesting that they can induce various molecular and cellular changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-5-BROMO-BENZO[B]THIOPHENE typically involves the bromination of benzo[b]thiophene followed by amination. One common method is the electrophilic bromination of benzo[b]thiophene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromobenzo[b]thiophene is then subjected to nucleophilic substitution with ammonia or an amine to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-AMINO-5-BROMO-BENZO[B]THIOPHENE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydro derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Substitution: Ammonia or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron or organotin reagents.
Major Products:
- Substituted benzothiophenes
- Sulfoxides and sulfones
- Biaryl compounds
Scientific Research Applications
2-AMINO-5-BROMO-BENZO[B]THIOPHENE has several applications in scientific research:
Comparison with Similar Compounds
2-Bromobenzo[b]thiophene: Similar structure but with the bromine atom at a different position.
5-Chlorobenzo[b]thiophen-2-amine: Chlorine instead of bromine, which may affect its reactivity and biological activity.
Benzo[b]thiophene-2-amine: Lacks the halogen substituent, leading to different chemical properties and applications.
Uniqueness: 2-AMINO-5-BROMO-BENZO[B]THIOPHENE is unique due to the presence of the bromine atom at the 5-position, which influences its reactivity and allows for specific substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic and industrial applications .
Properties
IUPAC Name |
5-bromo-1-benzothiophen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEAIYIHFDGRAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304681 | |
Record name | 5-Bromobenzo[b]thiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45894-06-2 | |
Record name | 5-Bromobenzo[b]thiophen-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45894-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromobenzo[b]thiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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